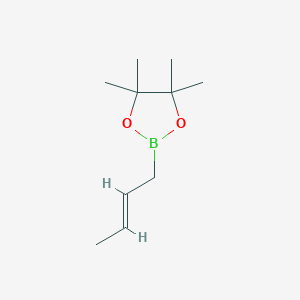

trans-Crotylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-but-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-7H,8H2,1-5H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSSMJZIAKUXEW-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biocatalysis:the Field of Biocatalysis Offers Immense Potential for Highly Selective Transformations. While Still a Nascent Area for Crotylboration, the Development of Enzymes Capable of Catalyzing C C Bond Formation with High Enantio and Regioselectivity is a Compelling Future Direction.whiterose.ac.ukengineering Enzymes to Accept Organoboron Compounds Could Provide Environmentally Benign and Exceptionally Selective Methods for Synthesizing Chiral Homoallylic Alcohols.

Future research will likely continue to focus on the development of new catalysts—both metallic and enzymatic—that can operate under mild conditions with broad substrate scope and exquisite stereocontrol. Furthermore, computational studies will be invaluable in designing next-generation reagents and catalysts and in deepening the mechanistic understanding of the factors that govern selectivity.

Advanced Synthetic Methodologies and Applications of Trans Crotylboronic Acid Pinacol Ester

Tandem and Relay Catalysis in Complex Molecule Construction

The utility of trans-crotylboronic acid pinacol (B44631) ester extends to sophisticated tandem and relay catalytic sequences, allowing for the rapid assembly of complex molecules from simple precursors. In these processes, the initial crotylation event sets the stage for subsequent transformations, all occurring in a single pot. This approach enhances synthetic efficiency by minimizing intermediate purification steps, saving time and resources.

Transition metal-catalyzed reactions, in particular, have benefited from the integration of boronic esters. cuny.edu For instance, a palladium-catalyzed process can initiate a sequence wherein the crotyl group is first introduced into a molecule, followed by an intramolecular cyclization or another bond-forming event. The dual functionality of the resulting product, containing both a newly formed carbon-carbon bond and a boronic ester moiety, provides a handle for further diversification. This strategy has been applied in the synthesis of cyclic compounds where the stereochemistry of the final product is dictated by the initial crotylation step.

A notable example involves a tandem 1,4-addition followed by a 1,2-addition of an arylethylene-1,2-diboronic acid bis(pinacol) ester, which showcases the potential of boronic esters in constructing cyclic derivatives with controlled stereochemistry. cuny.edu While not directly involving trans-crotylboronic acid pinacol ester, this illustrates the principle of tandem catalysis with related boronic esters, a strategy that is conceptually applicable to crotyl variants for the synthesis of complex polyketide fragments and other natural products.

Integration into Multicomponent Reactions (e.g., Petasis Borono-Mannich Reaction)

Multicomponent reactions (MCRs) are highly convergent chemical transformations in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. This compound is a valuable component in such reactions, most notably the Petasis Borono-Mannich (PBM) reaction. acs.orgnih.govwikipedia.org The PBM reaction is a powerful tool for the synthesis of substituted amines, including α-amino acids and their derivatives. researchgate.netresearchgate.net

The reaction typically involves an amine, a carbonyl compound (often an aldehyde or ketone), and a vinyl- or aryl-boronic acid. wikipedia.org When this compound is employed, it serves as the nucleophilic partner, delivering the crotyl group to an in situ-formed iminium ion. The geometry of the crotylboronic ester plays a crucial role in determining the stereochemical outcome of the reaction, enabling the diastereoselective synthesis of homoallylic amines.

For example, the reaction of an α-hydroxy aldehyde with an amine and this compound can lead to the formation of anti-β-amino-β-allenyl alcohols with high stereoselectivity. nih.gov The reaction with (E)-crotylboronic acid pinacol ester can produce (2R,3S)-2-((R)-tert-butylsulfinamido)-3-methylpent-4-enoic acid with excellent diastereoselectivity. acs.org The versatility of the PBM reaction allows for the incorporation of a wide range of amines and carbonyl compounds, providing access to a diverse library of complex amine-containing molecules.

| Reactants | Product | Key Features |

| Amine, Carbonyl, this compound | Substituted Homoallylic Amine | High diastereoselectivity, convergent synthesis |

| α-Hydroxy aldehyde, Amine, this compound | anti-β-Amino-β-allenyl alcohol | Excellent stereocontrol |

| Secondary amine, Paraformaldehyde, (E)-vinylboronic acid | Allylamine | Archetype of the Petasis reaction |

Stereocontrolled Synthesis of Homoallylic Alcohols and Related Architectures

One of the most significant applications of this compound is in the stereocontrolled synthesis of homoallylic alcohols through the allylboration of aldehydes. bris.ac.uk The geometry of the double bond in the crotylboronate directly influences the relative stereochemistry of the newly formed stereocenters in the product. bris.ac.uk Specifically, the reaction of this compound with an aldehyde typically affords the corresponding anti-homoallylic alcohol with high diastereoselectivity.

This transformation proceeds through a Zimmerman-Traxler-type transition state, where the aldehyde, boronic ester, and a Lewis acid (if present) form a six-membered ring. The substituents on the crotyl group and the aldehyde orient themselves to minimize steric interactions, leading to a predictable stereochemical outcome. The reliability of this method has made it a cornerstone in the synthesis of polyketide natural products and other complex molecules containing 1,3-diol motifs.

Recent advancements have focused on enhancing the enantioselectivity of this reaction. By employing chiral ligands or auxiliaries, it is possible to achieve high levels of both diastereo- and enantioselectivity. For instance, the use of in situ generated borinic esters from α-substituted allyl/crotyl pinacol boronic esters has been shown to provide homoallylic alcohols with very high E selectivity. bris.ac.ukresearchgate.net

| Aldehyde | Crotylboron Reagent | Major Diastereomer |

| Achiral Aldehyde | This compound | anti-Homoallylic alcohol |

| Achiral Aldehyde | cis-Crotylboronic acid pinacol ester | syn-Homoallylic alcohol |

| Chiral Aldehyde | This compound | Felkin-Anh or anti-Felkin-Anh controlled addition |

Formation of Densely Functionalized Molecules and Multiple Stereogenic Centers

The ability to control stereochemistry during carbon-carbon bond formation makes this compound an invaluable tool for the synthesis of densely functionalized molecules containing multiple stereogenic centers. bristol.ac.uknih.gov By carefully selecting the reaction partners and conditions, chemists can construct complex carbon skeletons with a high degree of stereochemical precision.

A powerful strategy involves the iterative use of boronic esters in homologation reactions. bristol.ac.uknih.gov For example, a three-carbon homologation of a pinacol boronic ester can lead to the formation of an allylic boronic ester, which can then undergo further homologation. bristol.ac.uknih.gov This process allows for the systematic build-up of carbon chains with controlled stereochemistry at multiple positions, including the creation of 1,5-stereogenic centers. bristol.ac.uknih.gov The combination of lithiation-borylation with this homologation methodology provides a robust platform for the synthesis of polyketide fragments found in natural products like (+)-jasplakinolide. bristol.ac.uknih.gov

Furthermore, the products of crotylation reactions, such as homoallylic alcohols and amines, are themselves versatile intermediates for further functionalization. The double bond can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups and stereocenters. This downstream functionalization, coupled with the initial stereocontrolled crotylation, enables the efficient synthesis of highly complex and densely functionalized target molecules. The Petasis reaction also contributes significantly to this area by enabling the efficient synthesis of highly functionalized amines with multiple stereogenic centers. acs.org

| Synthetic Strategy | Key Transformation | Outcome |

| Iterative Homologation | Three-carbon homologation of pinacol boronic esters | Stereocontrolled synthesis of 1,5-stereogenic centers bristol.ac.uknih.gov |

| Lithiation-Borylation | Asymmetric synthesis of boronic esters | Creation of multiple stereogenic centers with high stereocontrol bristol.ac.uknih.gov |

| Petasis Borono-Mannich Reaction | Multicomponent coupling | Efficient access to highly functionalized amines with multiple stereogenic centers acs.org |

Catalyst and Reagent Design for Optimized Reactivity and Selectivity of Trans Crotylboronic Acid Pinacol Ester

Design and Scope of Transition Metal Catalysts (e.g., Palladium, Copper, Nickel, Iridium)

Transition metal catalysts are pivotal in activating trans-crotylboronic acid pinacol (B44631) ester for a variety of coupling reactions. The choice of metal and its ligand sphere is crucial for controlling the reaction pathway and selectivity.

Palladium: Palladium catalysts are extensively used in Suzuki-Miyaura cross-coupling reactions. While many applications focus on aryl and vinyl boronic esters, palladium catalysis is also effective for the coupling of allylboron reagents. researchgate.netorganic-chemistry.orgresearchgate.net The efficiency of these reactions is highly dependent on the choice of ligands and reaction conditions. For sterically hindered substrates, specialized phosphine (B1218219) ligands are often required to achieve high yields. researchgate.net

Copper: Copper catalysts have emerged as effective promoters for the stereospecific cross-coupling of alkylboronic esters. nih.govnih.govorganic-chemistry.org In these reactions, the formation of a boron "ate" complex, typically generated by the addition of a strong base, is followed by transmetalation to a copper species. This organocopper intermediate then reacts with a variety of electrophiles, including allyl halides. nih.gov This approach is particularly valuable as it often proceeds with high stereospecificity. Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) has been shown to be an effective catalyst for the cross-coupling of allylboronic acids with α-diazoketones, a reaction that proceeds with high regioselectivity to afford the branched allylic product. acs.org

Nickel: Nickel catalysts offer a cost-effective alternative to palladium and exhibit unique reactivity. A highly reactive nickel catalyst system, comprising NiCl2(dppp), zinc powder, ZnI2, and Ph2PH, has been developed for the in situ transposition of homoallyl pinacol boronic esters to Z-crotyl pinacol boronic esters. organic-chemistry.orgnih.gov These in situ generated crotylboron reagents then react with aldehydes to produce syn-homoallylic alcohols with high diastereoselectivity. organic-chemistry.orgnih.gov This method is complementary to iridium-catalyzed processes that yield anti-homoallylic alcohols. organic-chemistry.orgnih.gov Nickel is also effective in the allylic substitution of simple alkenes, providing a direct route to 1,4-dienes. nih.govorganic-chemistry.org

Iridium: Iridium catalysts are particularly noted for their role in enantioselective allylation reactions. tdl.orgnih.gov While much of the research has focused on the initial C-H borylation step to form boronic esters, iridium complexes are also used to catalyze the subsequent stereoselective addition to electrophiles. For instance, iridium catalysts have been employed in the enantioselective allylation of isatins and other carbonyl compounds. nih.gov Iridium-catalyzed allylic alkylation reactions have also been developed to form all-carbon quaternary stereocenters with high enantioselectivity. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Palladium -phosphine complexes | trans-Crotylboronic acid pinacol ester, Aryl halides | Crotylated arenes | Well-established for Suzuki-Miyaura couplings. |

| Copper(I) cyanide / t-BuLi | trans-Crotylboronic acid pinacol ester, Allyl halides | 1,5-dienes | Stereospecific coupling via a boron "ate" complex. nih.govnih.govorganic-chemistry.org |

| Nickel /dppp/Zn/ZnI2/Ph2PH | Homoallyl pinacol boronate, Aldehydes | syn-Homoallylic alcohols | In situ generation of Z-crotylboron reagent. organic-chemistry.orgnih.gov |

| Iridium /phosphoramidite ligands | trans-Crotylboronic acid pinacol ester, Carbonyls/Imines | Enantioenriched homoallylic alcohols/amines | High enantioselectivity in allylation reactions. tdl.orgnih.gov |

Exploration of Alternative Lewis Acid Catalysts (e.g., BF3·OEt2, MgBr2)

While transition metal catalysts are prevalent, Lewis acids offer an alternative means of activating trans-crotylboronic acid pinacol ester, particularly in reactions with carbonyl compounds. Lewis acids coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack by the crotyl group.

Boron Trifluoride Etherate (BF3·OEt2): BF3·OEt2 is a commonly employed Lewis acid in organic synthesis. It has been shown to promote the transesterification of boronate esters. While direct catalysis of this compound additions is not extensively documented, its role in activating carbonyls for reactions with other organoboron reagents suggests its potential utility in this context.

Magnesium Bromide (MgBr2): Magnesium halides can also function as Lewis acids. In the synthesis of pinacol boronate esters from Grignard reagents and pinacolborane, the initially formed trialkoxy alkyl borohydride (B1222165) intermediate eliminates hydridomagnesium bromide, which disproportionates to magnesium hydride and magnesium bromide. escholarship.org While not acting as a catalyst in the subsequent coupling reaction in this instance, the presence of MgBr2 can influence the reaction environment. DFT studies on related cycloaddition reactions have shown that MgBr2 can accelerate reactions and influence stereoselectivity by coordinating to the reactants.

Strategies for In Situ Generation of Highly Reactive Boron Species (e.g., Borinic Esters)

A significant challenge in using this compound is its sometimes-low reactivity and the associated difficulty in achieving high diastereoselectivity in reactions with aldehydes. nih.govcapes.gov.brbris.ac.ukresearchgate.net A powerful strategy to overcome this is the in situ generation of more reactive borinic esters.

One effective method involves the addition of n-butyllithium (nBuLi) to the pinacol boronic ester. nih.govcapes.gov.brbris.ac.ukresearchgate.net This forms a boronate "ate" complex, which is then trapped with an acylating agent such as trifluoroacetic anhydride (B1165640) (TFAA). nih.govcapes.gov.brbris.ac.ukresearchgate.net This process generates a highly reactive allyl borinic ester intermediate that undergoes allylboration with aldehydes, affording products with very high E-selectivity. nih.govcapes.gov.brbris.ac.ukresearchgate.net This approach has a broad substrate scope, including primary to tertiary alkyl α-substituents and various crotyl substrates. nih.govcapes.gov.brbris.ac.ukresearchgate.net The formation of the borinic ester intermediate has been confirmed by 11B NMR spectroscopy. nih.govcapes.gov.brbris.ac.ukresearchgate.net

| Reagent System | Intermediate Species | Application | Advantage |

|---|---|---|---|

| nBuLi / TFAA | Allyl borinic ester | Allylboration of aldehydes | High reactivity and E-selectivity. nih.govcapes.gov.brbris.ac.ukresearchgate.net |

Impact of Boronic Ester Structure and Geometry on Reaction Outcome

The structure of the boronic ester, particularly the diol moiety, has a profound impact on the reactivity and selectivity of crotylation reactions. The pinacol ester, while common due to its stability and ease of preparation, can lead to low E/Z selectivity in reactions with aldehydes. bris.ac.uk

The steric and electronic properties of the diol component influence the rate of transmetalation in transition metal-catalyzed reactions and the stereochemical course of additions to carbonyls. For instance, in palladium-catalyzed Suzuki-Miyaura couplings, the rate of transmetalation is sensitive to the nature of the boronic ester, with less sterically hindered esters sometimes reacting faster. nih.gov

In allylboration reactions, the geometry of the six-membered chair-like transition state is influenced by the steric bulk of the diol. While the trans-geometry of the crotyl group in the starting material generally leads to the formation of the anti-homoallylic alcohol, the diastereoselectivity can be modest with the pinacol ester. The use of smaller or larger diols can sometimes enhance the E or Z selectivity, respectively. bris.ac.uk The in situ conversion to a borinic ester, as discussed in the previous section, provides a means to override the inherent selectivity of the pinacol ester and achieve high E-selectivity. nih.govcapes.gov.brbris.ac.ukresearchgate.net

| Boron Species | Typical Selectivity with Aldehydes | Notes |

|---|---|---|

| trans-Crotylboronic acid pinacol ester | Low E/Z selectivity | Stability and ease of handling are advantages. bris.ac.uk |

| In situ generated trans-crotylborinic ester | High E-selectivity | Increased reactivity overcomes limitations of the pinacol ester. nih.govcapes.gov.brbris.ac.ukresearchgate.net |

Mechanistic Studies and Computational Investigations of Trans Crotylboronic Acid Pinacol Ester Reactivity

Detailed Transition State Analysis and Energy Profiles

The stereochemical outcome of the reaction between trans-crotylboronic acid pinacol (B44631) ester and aldehydes is predominantly governed by the geometry of the transition state. The widely accepted Zimmerman-Traxler model proposes a chair-like six-membered transition state, which effectively explains the high diastereoselectivity observed in these reactions.

For trans-crotylboronic acid pinacol ester, the favored transition state involves the aldehyde's substituent (R) occupying an equatorial position to minimize steric interactions. This arrangement leads to the formation of the anti-homoallylic alcohol. The alternative transition state, which would lead to the syn-diastereomer, is destabilized by steric repulsion between the aldehyde's substituent and the crotyl group's methyl substituent, forcing the R group into a less favorable axial position.

Computational studies have been employed to map the energy profiles of these reactions. While specific energy values can vary depending on the computational method and the specific aldehyde used, the general profile indicates a concerted mechanism where the C-C bond formation and the transfer of the boron group to the oxygen atom occur in a single step. The energy barrier for the favored anti-transition state is calculated to be significantly lower than that of the disfavored syn-transition state, thus accounting for the high diastereoselectivity.

To illustrate the energy differences, a representative energy profile for the reaction of this compound with a generic aldehyde (RCHO) is presented below. The values are hypothetical and serve to demonstrate the energetic preference for the anti product.

Interactive Data Table 1: Hypothetical Energy Profile for the Reaction of this compound with an Aldehyde

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| anti-Transition State (TS_anti) | +10.5 |

| syn-Transition State (TS_syn) | +13.8 |

| anti-Product | -25.0 |

| syn-Product | -23.5 |

Note: These are illustrative values. Actual energy values will vary based on the specific reactants and computational methods.

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, including the crotylboration of aldehydes. DFT calculations allow for the optimization of reactant, transition state, and product geometries, as well as the calculation of their corresponding energies. These calculations provide a quantitative basis for understanding the factors that control the reaction's feasibility and selectivity.

In the context of this compound reactivity, DFT studies have been instrumental in:

Confirming the Zimmerman-Traxler model: DFT calculations have consistently shown that the chair-like transition state is energetically more favorable than alternative boat-like or open transition states.

Quantifying steric and electronic effects: By systematically varying the substituents on both the aldehyde and the boronic ester, DFT can quantify the impact of steric hindrance and electronic properties on the activation energy and stereoselectivity.

Analyzing bond-forming and bond-breaking processes: DFT provides insights into the synchronous or asynchronous nature of the bond-forming and bond-breaking events within the transition state.

Predicting diastereoselectivity: The calculated energy difference between the diastereomeric transition states allows for the prediction of the diastereomeric ratio of the products, which often shows good agreement with experimental results.

Elucidation of Stereoselectivity Origins

The high anti-selectivity observed in the reactions of this compound is a direct consequence of the steric interactions within the competing chair-like transition states.

In the favored transition state leading to the anti-product, the methyl group of the trans-crotyl unit is positioned equatorially, and the substituent of the aldehyde (R) also occupies an equatorial position. This arrangement minimizes 1,3-diaxial interactions.

Conversely, for the reaction to proceed to the syn-product, the aldehyde's R group would be forced into an axial position to avoid a more severe steric clash with the pinacol ester group. This axial placement results in a significant 1,3-diaxial interaction with a hydrogen atom on the forming six-membered ring, thereby increasing the energy of this transition state.

The steric bulk of the pinacol group on the boron atom also plays a role in enforcing a well-defined transition state geometry, further enhancing the stereoselectivity. DFT calculations have been used to quantify the energetic penalty associated with the disfavored transition state, providing a clear rationale for the observed high diastereoselectivity.

Interactive Data Table 2: Calculated Energy Difference between Diastereomeric Transition States

| Transition State | Description | Calculated Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| TS_anti (Favored) | Aldehyde R-group in equatorial position, minimizing steric strain. | 0.0 | anti (Major) |

| TS_syn (Disfavored) | Aldehyde R-group in axial position, leading to significant 1,3-diaxial strain. | +3.3 | syn (Minor) |

Note: The relative energy is a hypothetical value for illustrative purposes, representing the energy difference (ΔΔG‡) between the two transition states.

Scope, Limitations, and Future Directions in Trans Crotylboronic Acid Pinacol Ester Chemistry

Broad Substrate Scope and Reactivity Patterns

trans-Crotylboronic acid pinacol (B44631) ester exhibits reactivity with a wide array of electrophiles, most notably aldehydes. The addition of the crotyl group to an aldehyde typically proceeds via a Zimmerman-Traxler transition state, leading to the formation of homoallylic alcohols. The reaction is compatible with both aromatic and aliphatic aldehydes, generally providing good to excellent yields. The stereochemical outcome of these reactions is a key feature, with the trans (or E) geometry of the crotylboronate translating into anti-diastereoselectivity in the resulting homoallylic alcohol.

While highly effective with aldehydes, the reactivity of pinacol crotylboronates with less electrophilic carbonyl compounds, such as ketones and imines, is substantially lower. bris.ac.uk Standard conditions often fail to promote the reaction, or require harsh conditions like high pressure and extended reaction times to achieve conversion. bris.ac.uk This difference in reactivity allows for a degree of chemoselectivity in molecules containing both aldehyde and ketone functionalities. The general reactivity pattern underscores the importance of the electrophile's nature in successful crotylboration reactions.

Below is a table summarizing the representative substrate scope for the allylation of aldehydes using α-substituted crotyl pinacol boronic esters, which demonstrates the broad applicability of this reagent class.

Data adapted from studies on α-substituted allyl/crotyl pinacol boronic esters reacting with various aldehydes, demonstrating high yields and selectivities under optimized conditions. bris.ac.uk

Regioselectivity Challenges and Solutions (α- vs. γ-Selectivity)

A significant challenge in the chemistry of substituted allylboronates is controlling regioselectivity. The desired γ-addition, which delivers the characteristic homoallylic alcohol, can be undermined by a competing α-addition pathway. This alternative pathway arises from a reversible 1,3-borotropic shift, where the boryl group migrates from the γ- to the α-carbon of the allyl system. bris.ac.uk

This equilibrium between the γ- and α-borylated species can lead to mixtures of regioisomeric products. The propensity for this rearrangement is often influenced by reaction temperature. bris.ac.uk Higher temperatures can favor the formation of the thermodynamically more stable, but synthetically less desired, α-addition product. bris.ac.uk This not only compromises the yield of the intended product but can also lead to the erosion of enantiomeric purity if the α-carbon is a stereocenter. bris.ac.uk

To circumvent this issue, methodologies have been developed to trap the reactive γ-regioisomer. One effective strategy involves the in situ conversion of the boronic ester to a more reactive borinic ester at low temperatures. For instance, the addition of n-butyllithium (nBuLi) to the trans-crotylboronic acid pinacol ester, followed by trapping with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), generates a transient allyl borinic ester. This intermediate reacts rapidly with aldehydes, even at low temperatures, ensuring high γ-selectivity and preventing the competing 1,3-borotropic shift. bris.ac.uk This approach not only solves the regioselectivity problem but also enhances stereoselectivity. bris.ac.uk

Current Limitations in Achieving Optimal Selectivity with Specific Substrates

Despite its utility, achieving high levels of stereoselectivity with this compound can be challenging, particularly with α-substituted variants. While the trans-geometry of the double bond generally directs the formation of the anti-product, the diastereoselectivity (E/Z selectivity of the product's double bond) can be low when using standard pinacol esters. bris.ac.uk Often, reactions of α-substituted E-crotyl boronic esters with aldehydes result in poor E/Z ratios, with a tendency to favor the undesired Z-isomer. bris.ac.uk

The steric and electronic properties of both the aldehyde and the boronate substrate play a crucial role in determining the stereochemical outcome. Highly hindered or electronically unusual aldehydes may exhibit poor diastereoselectivity. For example, achieving high selectivity in the crotylation of α,α-disubstituted aldehydes can be difficult. harvard.edu Furthermore, as previously noted, the inherent low reactivity of the pinacol ester with ketones and imines represents a significant limitation, precluding the synthesis of important tertiary homoallylic alcohols and amines under standard conditions. bris.ac.uk While activating methods exist, they add operational complexity and may not be compatible with all functional groups.

Emerging Methodologies and Potential Future Research Avenues

To overcome the existing limitations and expand the synthetic scope of this compound, several innovative methodologies are emerging.

Analytical and Spectroscopic Techniques for Research on Trans Crotylboronic Acid Pinacol Ester Transformations

Chromatographic Methods for Product Analysis and Stereoisomer Separation (e.g., HPLC, GC)

Chromatographic techniques are indispensable for both analyzing the purity of the reactive trans-crotylboronic acid pinacol (B44631) ester starting material and for separating the complex mixtures of stereoisomers often produced in its reactions.

High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase (RP-HPLC) mode, is a common method for assessing the purity of boronic pinacol esters. A significant analytical challenge is the compound's susceptibility to hydrolysis, which converts the ester into its corresponding boronic acid on the column. researchgate.netresearchgate.nettandfonline.comtandfonline.comnih.gov To mitigate this degradation, specific strategies are employed:

Sample Diluent : Using non-aqueous, aprotic solvents like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF) for sample preparation minimizes hydrolysis before injection. tandfonline.com

Stationary Phase : Columns with low residual silanol (B1196071) activity, such as the Waters XTerra MS C18, are optimal as they reduce the catalytic effect of acidic silanol groups on hydrolysis. researchgate.nettandfonline.com

Mobile Phase : Avoiding acidic modifiers (e.g., formic acid) in the mobile phase can prevent on-column degradation. researchgate.nettandfonline.com

For the separation of stereoisomeric products (diastereomers and enantiomers) of crotylation reactions, chiral stationary phase (CSP) chromatography is the method of choice, available in both HPLC and Gas Chromatography (GC) formats. nih.govopenochem.org

Chiral HPLC (CSP-HPLC) : This is the most prevalent technique for determining the enantiomeric excess of chiral homoallylic alcohol products. heraldopenaccess.us Enantiomers are separated based on their differential interactions with a chiral stationary phase. Common columns include those based on polysaccharide derivatives like cellulose (B213188) or amylose. mdpi.comsigmaaldrich.com The mobile phase is typically a mixture of a nonpolar solvent (like n-hexane) and a polar alcohol (like isopropanol (B130326) or ethanol). mdpi.com

Chiral GC (CSP-GC) : For volatile analytes, chiral GC provides excellent resolution of enantiomers and diastereomers. nih.govchromatographyonline.com Cyclodextrin-based derivatives, such as in a CP Chirasil-DEX CB column, are common stationary phases used for separating chiral alcohols. nih.gov In some cases, the alcohol products are first derivatized to form esters (e.g., acetates) to improve their volatility and chromatographic behavior. nih.gov

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Application | Reference |

| RP-HPLC | Waters XTerra MS C18 | Acetonitrile/Water | Purity analysis of boronic pinacol esters | researchgate.nettandfonline.com |

| Chiral HPLC | Chiralcel AD-H (Amylose derivative) | Ethanol/n-hexane (10/90) | Separation of homoallylic alcohol enantiomers | mdpi.com |

| Chiral GC | CP Chirasil-DEX CB (Cyclodextrin derivative) | Hydrogen | Separation of chiral alcohol enantiomers (as acetates) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of the products formed from trans-crotylboronic acid pinacol ester. Both ¹H and ¹³C NMR are used to confirm the carbon skeleton and functional groups of the resulting homoallylic alcohols. researchgate.net

For stereochemical assignment, ¹H NMR provides crucial data through chemical shifts and scalar (through-bond) coupling constants (J-coupling). When a crotylation reaction produces a mixture of diastereomers (e.g., syn and anti isomers), two distinct sets of signals will appear in the ¹H NMR spectrum. mdpi.com While this confirms the presence of diastereomers, assigning which set of peaks corresponds to which isomer based on chemical shifts alone can be ambiguous without reference compounds or computational support. researchgate.netmdpi.com

More definitive information comes from the analysis of vicinal coupling constants (³JHH). The magnitude of the coupling constant between protons on adjacent carbons is related to the dihedral angle between them, as described by the Karplus equation. researchgate.net By measuring these coupling constants, chemists can deduce information about the preferred conformation of the acyclic product, which in turn helps in assigning the relative stereochemistry. researchgate.netnih.gov However, due to the conformational flexibility of acyclic products, this analysis can be complex, and often requires advanced techniques for definitive assignment.

| NMR Parameter | Information Provided | Application in Crotylation Analysis | Reference |

| Chemical Shift (δ) | Electronic environment of the nucleus | Confirms product structure; shows separate signals for each diastereomer. | researchgate.net |

| Integration | Ratio of protons | Determines the diastereomeric ratio (d.r.) of the product mixture. | echemi.comresearchgate.net |

| Coupling Constant (³JHH) | Dihedral angle between adjacent protons | Provides information on molecular conformation, aiding in the differentiation of syn and anti diastereomers. | researchgate.netlibretexts.org |

Advanced Spectroscopic Methods (e.g., nOe) for Relative Stereochemistry Determination

When coupling constant analysis is inconclusive, the Nuclear Overhauser Effect (NOE) provides a powerful, direct method for determining the relative stereochemistry of products. The NOE is a through-space interaction between protons that are close to each other (typically within 5 Å), regardless of whether they are connected through bonds. columbia.edulibretexts.org This makes it an ideal tool for distinguishing between syn and anti diastereomers. libretexts.org

The experiment can be performed in one dimension (1D selective NOE difference) or two dimensions (NOESY - Nuclear Overhauser Effect Spectroscopy). libretexts.orgwordpress.com

In a 1D NOE experiment, a specific proton resonance is irradiated. If other protons are nearby in space, their signal intensity will be enhanced. wordpress.com

In a 2D NOESY experiment, a spectrum is generated where cross-peaks connect all protons that are spatially close. libretexts.org

For a homoallylic alcohol product, observing an NOE between the proton on the newly formed carbinol center and the protons of the methyl group on the adjacent stereocenter would indicate a syn relationship, as these groups are on the same face of the molecule in this isomer. Conversely, the absence of this correlation, coupled with other observed NOEs, would suggest an anti relationship. researchgate.net For molecules of intermediate size where the NOE may be zero, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is used, as it provides a positive signal regardless of molecular weight. columbia.edulongdom.org

| Experiment | Principle | Application to syn/anti Diastereomers | Reference |

| 1D NOE Difference | Irradiate one proton; observe intensity changes in spatially close protons. | Irradiating Ha and observing an enhancement of Hb indicates they are on the same side of the molecule (syn). | wordpress.com |

| 2D NOESY/ROESY | Generates a 2D map where cross-peaks connect all spatially close protons. | A cross-peak between key protons (e.g., Ha and Hb) provides direct evidence for their relative configuration. | columbia.edulibretexts.org |

Methodologies for Determining Enantiomeric and Diastereomeric Excess

Quantifying the stereochemical outcome of a reaction is critical. This involves determining the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).

Diastereomeric Excess (d.e.) : The ratio of diastereomers is most commonly and directly determined from the ¹H NMR spectrum of the product mixture. rsc.org By identifying well-resolved signals that are unique to each diastereomer, the ratio can be calculated by comparing the integration areas of these peaks. echemi.comresearchgate.net For an accurate determination, it is crucial to select signals from protons that relax quickly and to ensure proper baseline correction of the spectrum. researchgate.net The diastereomeric excess is calculated using the formula: d.e. (%) = [ (moles of major diastereomer - moles of minor diastereomer) / (moles of major + moles of minor) ] x 100

Enantiomeric Excess (e.e.) : Since enantiomers have identical NMR spectra in an achiral environment, their excess cannot be determined directly by standard NMR.

Chiral Chromatography (HPLC or GC) : This is the most common and reliable method. nih.gov After separating the enantiomers on a chiral stationary phase, the e.e. is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram. openochem.org e.e. (%) = [ (A_major - A_minor) / (A_major + A_minor) ] x 100

NMR with Chiral Auxiliaries : This method renders the enantiomers distinguishable by NMR. There are two main approaches:

Chiral Derivatizing Agents (CDAs) : The mixture of enantiomeric alcohols is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of covalent diastereomers. These diastereomers have distinct signals in the NMR spectrum, allowing their ratio (and thus the original e.e.) to be determined by integration. wikipedia.org

Chiral Solvating Agents (CSAs) : An enantiomerically pure CSA is added to the NMR sample. It forms transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. acs.orgnih.gov This association induces small chemical shift differences between the signals of the two enantiomers, allowing for quantification by integration. acs.org

Q & A

Q. Q1. What are the primary synthetic routes for preparing trans-crotylboronic acid pinacol ester, and how do reaction conditions influence stereochemical outcomes?

The synthesis of this compound typically involves allylboration or catalytic methods. A key approach involves α-substituted allyl/crotyl pinacol boronic esters reacting with aldehydes. For example, using n-BuLi and trifluoroacetic anhydride (TFAA) to generate a borinic ester intermediate significantly enhances E-selectivity (>90%) by altering the steric and electronic environment of the boron center . Temperature control (e.g., −0°C) is critical for anti-product formation in Brønsted acid-catalyzed asymmetric allylation, as demonstrated in the synthesis of chiral allylic alcohols .

Q. Q2. How does this compound participate in stereoselective carbon-carbon bond formation?

This compound is widely used in allylboration reactions, where its trans-configured crotyl group transfers stereochemical information to aldehydes. The reaction proceeds via a six-membered transition state, where the borinic ester intermediate (formed after deprotonation with n-BuLi) dictates E-selectivity. For example, β-methallyl analogs under standard conditions favor Z-selectivity, but this is reversed to E with TFAA activation . Monitoring reaction intermediates via NMR provides mechanistic insights into boron speciation .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in stereochemical outcomes reported for this compound in allylboration reactions?

Discrepancies in selectivity often arise from differences in boron speciation (e.g., boronic vs. borinic esters) and reaction conditions. For instance, pinacol boronic esters typically favor Z-selectivity due to steric hindrance, but generating borinic esters via n-BuLi/TFAA shifts selectivity to E . Researchers should:

Q. Q4. What strategies optimize the functional group tolerance of this compound in complex molecule synthesis?

Functional group compatibility is influenced by boron’s electrophilicity and reaction media. Key strategies include:

- Protecting group chemistry : Use phthalimide or Boc groups to mask reactive sites (e.g., amines) during boron-mediated coupling .

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize boron intermediates, while avoiding protic solvents that promote protodeboronation .

- Radical pathway modulation : Photoinduced decarboxylative borylation (using visible light and diboron reagents) enables boron introduction without disturbing acid-sensitive groups .

Q. Q5. How can chemoselectivity challenges be addressed when using this compound in iterative cross-coupling reactions?

Chemoselectivity issues arise when multiple reactive boron species coexist. Controlled speciation via:

- Pd-catalyzed conditions : Selective activation of boronic esters over free boronic acids .

- Sequential coupling : Use orthogonal protecting groups (e.g., pinacol vs. neopentyl glycol esters) to stage reactions .

- Kinetic vs. thermodynamic control : Adjust stoichiometry and reaction time to favor desired pathways .

Methodological and Analytical Considerations

Q. Q6. What analytical techniques are essential for characterizing this compound and its intermediates?

- NMR : Probes boron speciation (δ ~30 ppm for boronic esters; δ ~10 ppm for borinic esters) .

- X-ray crystallography : Resolves stereochemistry and confirms crystal packing effects.

- Chiral HPLC or SFC : Essential for enantiomeric excess (ee) determination in asymmetric syntheses .

- UV-vis spectroscopy : Monitors reaction progress in oxidative deboronation (e.g., HO treatment induces λ shift from 290 nm to 405 nm) .

Q. Q7. How do solvent and pH affect the stability and reactivity of this compound?

- Solvent polarity : Chloroform and ketones enhance solubility and stability, while hydrocarbons may precipitate boronic acids .

- pH sensitivity : Acidic conditions (pH <6) accelerate protodeboronation, whereas neutral/basic conditions stabilize the ester .

Troubleshooting Experimental Challenges

Q. Q8. Why might this compound exhibit unexpected protodeboronation during storage or reactions?

Protodeboronation is catalyzed by residual acids or moisture. Mitigation strategies:

Q. Q9. How can low yields in allylboration reactions be improved?

- Substrate purity : Ensure aldehydes are anhydrous and free of ketones (compete for boron).

- Stoichiometry : Use excess boronic ester (1.5–2.0 eq) to drive equilibria .

- Temperature gradients : Pre-cool reagents to −78°C before mixing to suppress side reactions .

Emerging Applications

Q. Q10. What novel applications of this compound are emerging in polymer and materials science?

Recent studies highlight its utility in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.